molecular formula C19H24O6 B14444532 Benzoic acid--(2S,4S)-pentane-2,4-diol (2/1) CAS No. 79487-81-3

Benzoic acid--(2S,4S)-pentane-2,4-diol (2/1)

Cat. No.: B14444532
CAS No.: 79487-81-3
M. Wt: 348.4 g/mol
InChI Key: LUVGQVZKKKPFFA-BFEIYTHUSA-N
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Description

Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) is a compound formed by the combination of benzoic acid and (2S,4S)-pentane-2,4-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while (2S,4S)-pentane-2,4-diol is a chiral diol with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) typically involves the esterification of benzoic acid with (2S,4S)-pentane-2,4-diol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in (2S,4S)-pentane-2,4-diol can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzoic acid or bromobenzoic acid.

Scientific Research Applications

Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and carboxyl groups, influencing biochemical processes.

Comparison with Similar Compounds

Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can be compared to other similar compounds, such as:

    Benzoic acid–(2R,4R)-pentane-2,4-diol (2/1): The enantiomeric form with different stereochemistry.

    Benzoic acid–(2S,4S)-butane-2,4-diol (2/1): A similar compound with a shorter carbon chain.

    Benzoic acid–(2S,4S)-hexane-2,4-diol (2/1): A similar compound with a longer carbon chain.

The uniqueness of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) lies in its specific stereochemistry and the balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

79487-81-3

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

benzoic acid;(2S,4S)-pentane-2,4-diol

InChI

InChI=1S/2C7H6O2.C5H12O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(6)3-5(2)7/h2*1-5H,(H,8,9);4-7H,3H2,1-2H3/t;;4-,5-/m..0/s1

InChI Key

LUVGQVZKKKPFFA-BFEIYTHUSA-N

Isomeric SMILES

C[C@@H](C[C@H](C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(CC(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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